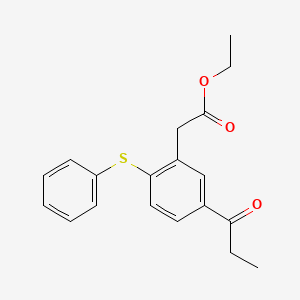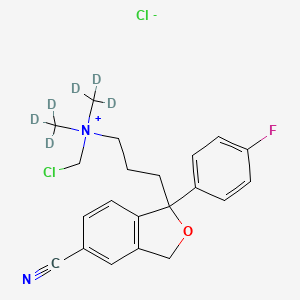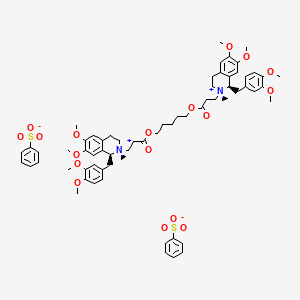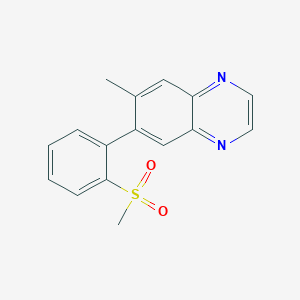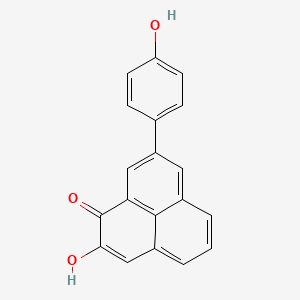![molecular formula C13H18Cl3N B13856613 [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring substituted with a 2,4-dichlorophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the cyclohexyl ring with the 2,4-dichlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanol: This compound has a hydroxyl group instead of the methanamine group.
Uniqueness: The presence of the methanamine group and the hydrochloride salt form distinguishes [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride from its analogs
Eigenschaften
Molekularformel |
C13H18Cl3N |
|---|---|
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H |
InChI-Schlüssel |
PLXUUUZUQBLIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


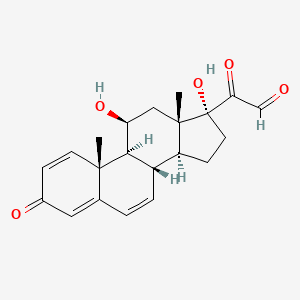

![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
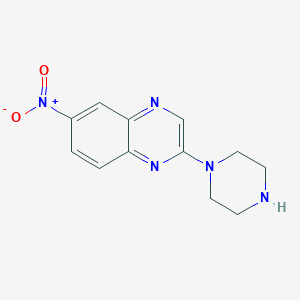

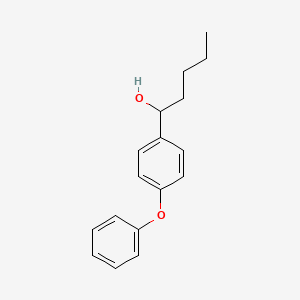
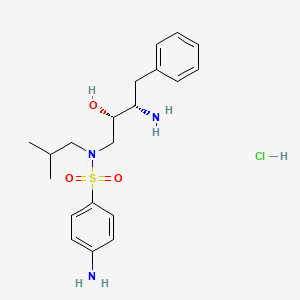
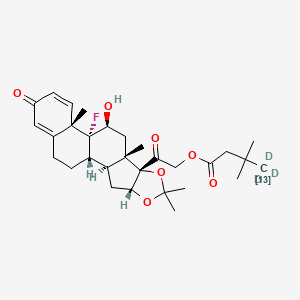
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
